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Compound of Interest

Compound Name: JNJ-38877605

This technical support center provides troubleshooting guidance and frequently asked
qguestions (FAQs) for researchers, scientists, and drug development professionals investigating
the metabolism of the c-Met inhibitor INJ-38877605, with a specific focus on the formation of
insoluble metabolites by aldehyde oxidase (AO).

Frequently Asked Questions (FAQs)

Q1: We observed unexpected renal toxicity in our human clinical trial with INJ-38877605,
which was not seen in our preclinical toxicology studies in rats and dogs. What could be the
cause?

Al: This is a known issue with INJ-38877605. The renal toxicity observed in humans is due to
the formation of species-specific insoluble metabolites.[1][2][3] Preclinical studies in rats and
dogs do not predict this toxicity because these species have significantly lower aldehyde
oxidase (AO) activity compared to humans.[4][5][6] Humans and rabbits, on the other hand,
show comparable and significant systemic exposure to these insoluble metabolites.[1][2][3]

Q2: Which enzyme is responsible for the formation of these insoluble metabolites?

A2: Aldehyde oxidase (AO) is the primary enzyme responsible for generating the insoluble
metabolites of INJ-38877605.[1][2][3] This has been confirmed in studies using human liver
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subcellular fractions where the formation of the major metabolite, M3, was inhibited by
quercetin, a potent inhibitor of molybdenum hydroxylases like aldehyde oxidase.[2]

Q3: What are the specific insoluble metabolites of INJ-38877605?

A3: The primary insoluble metabolites identified are M1/3 and M5/6.[1][2] The M5 metabolite, in
particular, has been shown to have very poor solubility.[2][5] These metabolites form crystal
structures in the kidney, leading to renal toxicity.[1][2]

Q4: Why is there a species difference in the metabolism of INJ-388776057

A4: The species difference is due to the varying levels of aldehyde oxidase expression and
activity. Humans and rabbits have high levels of AO activity, leading to the significant formation
of the insoluble metabolites.[1][2][4] In contrast, rats and dogs have much lower levels of AO,
and therefore, these metabolites are not produced to the same extent in these species.[4][5]
This is a critical consideration for the selection of appropriate animal models in preclinical
toxicology studies for compounds suspected of being AO substrates.

Q5: Can the renal toxicity caused by JNJ-38877605 be mitigated?

A5: Attempts to mitigate the renal toxicity in rabbit models, which are representative of human
metabolism for this compound, have been unsuccessful.[1][2][3] Strategies such as alternative
dosing schedules and co-administration of probenecid, an inhibitor of organic acid transport in
the kidney, failed to prevent renal toxicity.[1][2][5] The formation of these species-specific
insoluble metabolites ultimately led to the discontinuation of the clinical development of JNJ-
38877605.[1][2][3]

Troubleshooting Guides

Issue: Unexpectedly high levels of a specific metabolite
in human liver cytosol incubations compared to
microsomes.

o Possible Cause: This observation strongly suggests the involvement of a cytosolic enzyme,
such as aldehyde oxidase, in the metabolism of your compound. Cytochrome P450 enzymes
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are primarily located in the microsomes, so if metabolism is occurring predominantly in the
cytosol, a non-P450 enzyme is likely responsible.

e Troubleshooting Steps:

o Confirm Enzyme Location: Compare the metabolite formation in human liver S9 fractions,
cytosol, and microsomes. Higher formation in S9 and cytosol compared to microsomes
points towards a cytosolic enzyme.[2][5]

o Use Specific Inhibitors: Incubate your compound with human liver cytosol in the presence
and absence of a known aldehyde oxidase inhibitor, such as quercetin or menadione.[2][7]
A significant reduction in metabolite formation in the presence of the inhibitor confirms the
involvement of AO.

o NADPH-Independence: Aldehyde oxidase activity is NADPH-independent.[7][8] Run the
incubation in the absence of NADPH to see if the metabolite is still formed.

Issue: Difficulty in selecting an appropriate animal
model for preclinical toxicology studies.

o Possible Cause: The compound may be a substrate for aldehyde oxidase, an enzyme known
for significant species differences in its activity.

e Troubleshooting Steps:

o In Vitro Metabolite Profiling: Conduct comparative in vitro metabolism studies using liver
cytosol from different species (e.g., human, rabbit, rat, dog).[9]

o Identify Species with Similar Metabolite Profiles to Humans: Select the animal model that
generates a metabolite profile most similar to that observed in human liver cytosol. For
JNJ-38877605, the rabbit was identified as the appropriate toxicology model.[1][2]

o Avoid Species with Low AO Activity: Be cautious when using species known to have low
AO activity, such as the dog, if your compound is suspected to be an AO substrate.[4]

Data Presentation
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Table 1: Species-Dependent Plasma Abundance of INJ-38877605 Metabolites

Metabolite Rat Dog Rabbit Human
M3 Low Low High High
M5 Low Low High High

This table is a qualitative summary based on the provided search results.[2]

Table 2: Effect of Enzyme Inhibitors on the Formation of Metabolite M3 in Human Liver

Supernatant
Inhibitor Target Enzyme Effect on M3 Formation
) Aldehyde Oxidase / Xanthine o
Quercetin Complete Inhibition

Oxidase

This table is a qualitative summary based on the provided search results.[2]

Experimental Protocols

Protocol 1: Determination of Aldehyde Oxidase Contribution to Metabolism using Liver
Subcellular Fractions

e Prepare Incubation Mixtures: Prepare separate incubation mixtures containing 5 uM of 3H-
labeled JNJ-38877605 with human liver microsomes and human liver 12000 x g supernatant
(S9 fraction).

e |ncubation: Incubate the mixtures for 120 minutes.

o Sample Analysis: Analyze the samples to determine the levels of INJ-38877605 and its
metabolites.

« Interpretation: A significantly higher formation of metabolites in the S9 fraction compared to
the microsomes indicates the involvement of cytosolic enzymes.[2]
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Protocol 2: Inhibition of Aldehyde Oxidase Activity

e Prepare Incubation Mixtures: Prepare incubation mixtures containing 5 uM of *H-labeled
JNJ-38877605 with human 12000 x g liver supernatant.

» Add Inhibitor: To a subset of the incubation mixtures, add an aldehyde oxidase inhibitor (e.g.,
quercetin).

e Incubation: Incubate all mixtures.
o Sample Analysis: Analyze the samples for the formation of the major metabolites.

« Interpretation: A significant reduction in the formation of a specific metabolite in the presence
of the AO inhibitor confirms that it is a product of aldehyde oxidase activity.[2]

Visualizations
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Caption: Metabolic pathway of JNJ-38877605 leading to renal toxicity.
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Caption: Troubleshooting workflow for identifying AO-mediated metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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